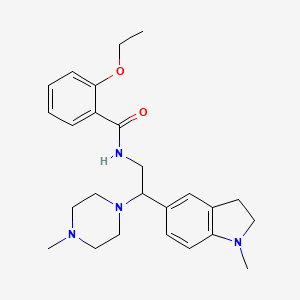

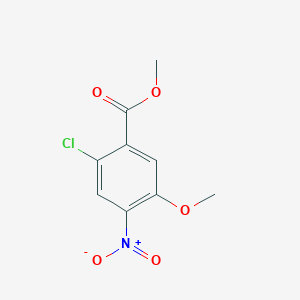

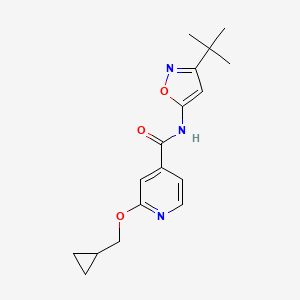

![molecular formula C24H22N2O2 B2822894 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 582323-87-3](/img/structure/B2822894.png)

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide

概要

説明

科学的研究の応用

Synthetic Methods and Spectral Characterization

A study by Zaki, Radwan, and El-Dean (2017) presents a synthetic method and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. The research outlines the acetylation and nucleophilic substitution reactions used to afford substituted pyrimidinone compounds. These synthetic approaches and the characterization techniques, including melting point, TLC, FT IR, and NMR spectroscopy, provide a foundation for future investigations into related compounds, potentially including N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide (Zaki, Radwan, & El-Dean, 2017).

Antimicrobial and Antitubercular Activities

Kumar, Fernandes, and Kumar (2014) synthesized novel carboxamide derivatives of 2-quinolones, demonstrating promising antibacterial, antifungal, and antitubercular activities. This research indicates the potential for this compound to be explored for similar antimicrobial properties (Kumar, Fernandes, & Kumar, 2014).

Novel Pharmacological Properties

The discovery and investigation of new natural products and derivatives, such as those by Asolkar et al. (2004) and others, illustrate the ongoing interest in identifying compounds with unique biological activities. These studies lay the groundwork for further exploration of this compound in various pharmacological contexts, including its potential as an antibiotic or for other therapeutic uses (Asolkar et al., 2004).

作用機序

Target of Action

The primary targets of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide are currently unknown. This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

The mode of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide is not well-documented. As a THIQ analog, it may interact with its targets in a similar manner to other THIQ compounds. These interactions could involve binding to the target proteins, leading to changes in their conformation or activity .

Biochemical Pathways

Given the broad range of biological activities associated with THIQ analogs, it is likely that this compound affects multiple pathways

Result of Action

As a THIQ analog, it may exert a range of biological activities, potentially including anti-infective or neuroprotective effects .

特性

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2/c1-17(27)26-15-5-8-20-13-14-22(16-23(20)26)25-24(28)21-11-9-19(10-12-21)18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTNRDUZYVIXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

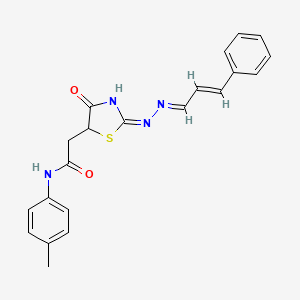

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2822811.png)

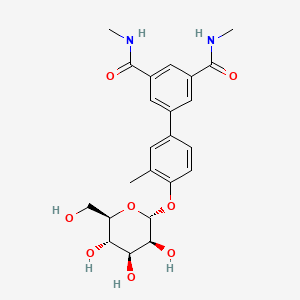

![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2822814.png)

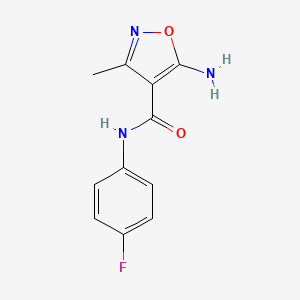

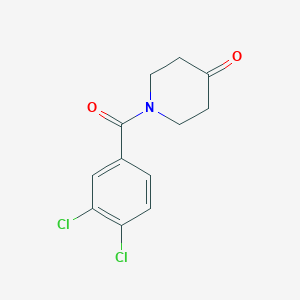

![N-[5-carbamoyl-2-(pyrrolidin-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2822826.png)

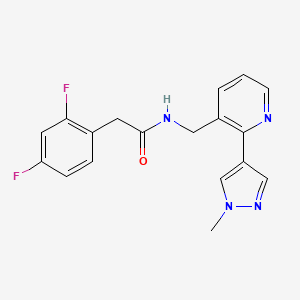

![4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2822830.png)

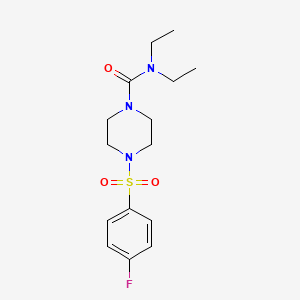

![N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2822832.png)